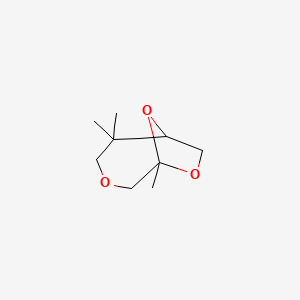![molecular formula C22H27BrO B14514269 1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene CAS No. 62856-57-9](/img/structure/B14514269.png)
1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene is an organic compound that belongs to the class of bromobenzenes. This compound features a bromine atom attached to a benzene ring, which is further substituted with a heptyloxy group and a prop-1-en-1-yl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a benzene derivative, where the bromine atom is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide . The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure the desired substitution occurs efficiently .
Industrial production methods may involve large-scale bromination processes, where the reaction is carried out in reactors designed to handle significant quantities of reactants and products. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products, often using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include bromine, iron(III) bromide, acetic acid, lithium aluminum hydride, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene exerts its effects involves its interaction with various molecular targets. The bromine atom and the substituted benzene ring can participate in electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates . These intermediates can further interact with biological molecules, enzymes, or receptors, influencing their activity and function .
Comparison with Similar Compounds
1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene can be compared with other bromobenzenes and substituted benzene derivatives:
1-Bromo-4-(2-nitro-prop-1-en-yl)benzene: This compound features a nitro group instead of a heptyloxy group, leading to different reactivity and applications.
Phenacyl bromide: Known for its lachrymatory properties, this compound is used as a precursor in organic synthesis.
1-Bromo-4-phenoxybenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
62856-57-9 |
|---|---|
Molecular Formula |
C22H27BrO |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-heptoxyphenyl)prop-1-enyl]benzene |
InChI |
InChI=1S/C22H27BrO/c1-3-4-5-6-7-16-24-22-14-10-20(11-15-22)18(2)17-19-8-12-21(23)13-9-19/h8-15,17H,3-7,16H2,1-2H3 |
InChI Key |
FXNOOMFPZGQFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




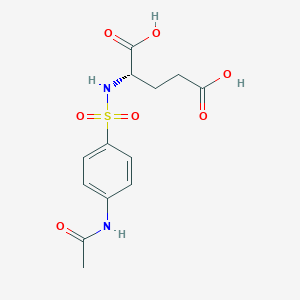
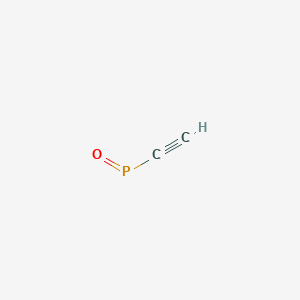
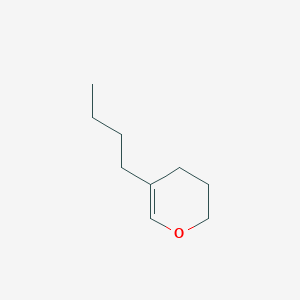
![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)
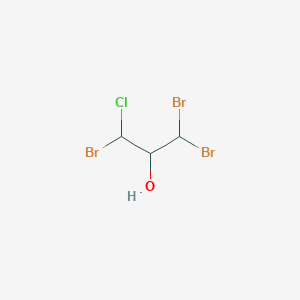
![2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14514234.png)

![4,4'-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B14514240.png)
![1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene](/img/structure/B14514241.png)
![3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one](/img/structure/B14514242.png)
![4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one](/img/structure/B14514255.png)
